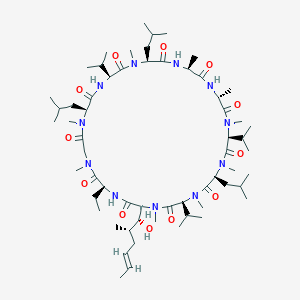

cyclosporin A

Description

BenchChem offers high-quality cyclosporin A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclosporin A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2S)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,18,24-tris(2-methylpropyl)-3,9,21-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)67(19)43(29-33(3)4)54(77)65-47(36(9)10)59(82)68(20)44(30-34(5)6)53(76)62-40(16)52(75)63-41(17)56(79)70(22)48(37(11)12)60(83)69(21)45(31-35(7)8)58(81)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40-,41+,42-,43-,44-,45-,47-,48-,49-,50-,51+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVGMTSQIFXMRY-CQYSYLQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)C(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Immunosuppressive Core: A Technical Guide to the Mechanism of Cyclosporin A in T Cell Inhibition

This guide provides a detailed exploration of the molecular mechanisms underpinning the immunosuppressive activity of Cyclosporin A (CsA) on T lymphocytes. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent. We will delve into the core signaling pathways affected by CsA, provide field-proven experimental protocols to investigate its action, and offer insights into the causality behind these methodologies.

Introduction: The Clinical Significance of Cyclosporin A

Cyclosporin A, a cyclic undecapeptide isolated from the fungus Tolypocladium inflatum, revolutionized the field of organ transplantation and the treatment of autoimmune diseases.[1][2] Its introduction into clinical practice in the 1980s dramatically improved graft survival rates and offered a potent therapeutic option for conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease.[1][3] The primary therapeutic effect of CsA lies in its ability to potently and selectively suppress the activation of T cells, key orchestrators of the adaptive immune response.[4][5][6] This guide will dissect the precise molecular interactions and signaling cascades that are targeted by CsA to achieve this immunosuppressive effect.

The Molecular Handshake: Cyclosporin A, Cyclophilin, and Calcineurin

The journey of Cyclosporin A's action begins with its entry into the cytoplasm of a T cell, where it engages in a critical interaction with its intracellular receptor, cyclophilin A (CypA) .[1][7] CypA is a highly abundant cytosolic protein with peptidyl-prolyl isomerase activity.[7][8] The binding of CsA to CypA is a high-affinity interaction, with a dissociation constant (Kd) reported to be approximately 36.8 nM.[9] This binding event is crucial, as it induces a conformational change in CypA, creating a composite surface that is now capable of interacting with a new target: the calcium/calmodulin-dependent serine/threonine phosphatase, calcineurin .[1][4][10]

The formation of this ternary complex—Cyclosporin A, Cyclophilin A, and Calcineurin—is the central event in CsA's mechanism of action.[1][4] This complex effectively inhibits the phosphatase activity of calcineurin.[1][4]

Caption: Formation of the inhibitory Cyclosporin A-Cyclophilin A complex.

Disrupting the Signal: Inhibition of the NFAT Signaling Pathway

The inhibition of calcineurin by the CsA-CypA complex has profound downstream consequences for T cell activation. A primary substrate of calcineurin is the Nuclear Factor of Activated T cells (NFAT) family of transcription factors.[1][4][11] In resting T cells, NFAT proteins are heavily phosphorylated and reside in the cytoplasm.[4][12]

Upon T cell receptor (TCR) engagement by an antigen, a signaling cascade is initiated, leading to a sustained increase in intracellular calcium levels.[1][12] This rise in calcium activates calcineurin.[1][12] Activated calcineurin then dephosphorylates NFAT, exposing a nuclear localization signal.[4][10] This dephosphorylation is the critical step that allows NFAT to translocate from the cytoplasm into the nucleus.[1][4]

Once in the nucleus, NFAT collaborates with other transcription factors, such as AP-1, to bind to the promoter regions of specific genes, most notably the gene encoding Interleukin-2 (IL-2) .[1][13] IL-2 is a potent cytokine that acts as a crucial growth factor for T cells, driving their proliferation and differentiation into effector cells.[4][8]

Cyclosporin A, by inhibiting calcineurin, prevents the dephosphorylation of NFAT.[1][4] As a result, NFAT remains phosphorylated and is retained in the cytoplasm, unable to enter the nucleus and initiate the transcription of IL-2 and other critical cytokine genes.[4] This blockade of IL-2 production is a cornerstone of CsA's immunosuppressive effect, as it effectively halts the clonal expansion of activated T cells.[8][14]

Caption: The Cyclosporin A-mediated inhibition of the Calcineurin-NFAT pathway.

Experimental Validation: Protocols for Assessing Cyclosporin A Activity

To rigorously study the effects of Cyclosporin A on T cell function, a series of well-established in vitro assays can be employed. The following protocols provide a framework for quantifying the impact of CsA on key aspects of T cell activation.

T Cell Proliferation Assay (CFSE Dilution)

This assay measures the ability of T cells to proliferate in response to stimulation, a process that is highly dependent on IL-2 signaling and thus sensitive to CsA inhibition.[15]

Principle: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that covalently labels intracellular proteins. Upon cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity with each generation. This allows for the tracking of cell proliferation via flow cytometry.

Step-by-Step Methodology:

-

Cell Preparation: Isolate primary T cells (e.g., from peripheral blood mononuclear cells - PBMCs) or use a T cell line (e.g., Jurkat).

-

CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quenching: Quench the staining reaction by adding 5 volumes of ice-cold culture medium containing 10% FBS. Incubate on ice for 5 minutes.

-

Washing: Wash the cells three times with complete culture medium to remove excess CFSE.

-

Cell Plating and Treatment: Plate the CFSE-labeled T cells at a density of 1 x 10^5 cells/well in a 96-well plate. Add varying concentrations of Cyclosporin A (e.g., 0.1 to 1000 ng/mL) and pre-incubate for 1-2 hours.

-

Stimulation: Stimulate the T cells with an appropriate stimulus, such as anti-CD3/CD28 antibodies or phytohemagglutinin (PHA).

-

Incubation: Culture the cells for 3-5 days at 37°C in a humidified CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. A population of undivided cells (high CFSE fluorescence) will be present in unstimulated and effectively inhibited samples. Proliferating cells will appear as distinct peaks with successively lower CFSE fluorescence.

Data Presentation:

| Treatment Group | Cyclosporin A (ng/mL) | % Proliferating Cells |

| Unstimulated Control | 0 | < 5% |

| Stimulated Control | 0 | > 80% |

| CsA Treatment 1 | 1 | |

| CsA Treatment 2 | 10 | |

| CsA Treatment 3 | 100 | |

| CsA Treatment 4 | 1000 |

Cytokine Production Assay (ELISA)

This assay directly measures the production of key cytokines, such as IL-2, which are transcriptionally regulated by NFAT.[16][17]

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture T cells and treat with varying concentrations of Cyclosporin A as described in the proliferation assay (steps 1 and 5).

-

Stimulation: Stimulate the T cells with an appropriate stimulus.

-

Supernatant Collection: After 24-48 hours of incubation, centrifuge the culture plate and carefully collect the cell-free supernatant.

-

ELISA Procedure: Perform an IL-2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable color change.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve using recombinant IL-2 of known concentrations. Use this curve to calculate the concentration of IL-2 in the experimental samples.

Data Presentation:

| Treatment Group | Cyclosporin A (ng/mL) | IL-2 Concentration (pg/mL) |

| Unstimulated Control | 0 | < 10 |

| Stimulated Control | 0 | > 500 |

| CsA Treatment 1 | 1 | |

| CsA Treatment 2 | 10 | |

| CsA Treatment 3 | 100 | |

| CsA Treatment 4 | 1000 |

NFAT Nuclear Translocation Assay (Immunofluorescence)

This assay visually demonstrates the inhibitory effect of Cyclosporin A on the nuclear translocation of NFAT.[15]

Principle: Immunofluorescence microscopy is used to visualize the subcellular localization of NFAT. An antibody specific to NFAT is used to label the protein, and a secondary antibody conjugated to a fluorophore allows for its detection.

Step-by-Step Methodology:

-

Cell Culture on Coverslips: Seed T cells onto sterile glass coverslips in a 24-well plate.

-

Treatment and Stimulation: Treat the cells with Cyclosporin A and then stimulate them as previously described.

-

Fixation: After a short stimulation period (e.g., 30-60 minutes), fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against NFAT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Mounting and Visualization: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Data Interpretation: In unstimulated or CsA-treated cells, NFAT staining will be predominantly cytoplasmic. In stimulated cells without CsA, NFAT staining will be concentrated in the nucleus.

Caption: Experimental workflow for assessing Cyclosporin A activity in T cells.

Conclusion: A Targeted Approach to Immunosuppression

The mechanism of action of Cyclosporin A in T cells is a well-defined and elegant example of targeted immunosuppression. By forming a complex with cyclophilin and subsequently inhibiting the phosphatase activity of calcineurin, CsA effectively severs the signaling pathway that leads to the nuclear translocation of NFAT and the subsequent transcription of IL-2.[1][4] This precise molecular intervention prevents the clonal expansion of activated T cells, which is central to its therapeutic efficacy in preventing organ transplant rejection and managing autoimmune disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and understand the intricate interplay between Cyclosporin A and the T cell activation machinery.

References

-

Wikipedia. Ciclosporin. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Cyclosporine? [Link]

-

Palay, D. A., & Hess, D. (1981). Inhibition of T-cell activity by cyclosporin A. Scandinavian journal of immunology, 15(5), 449–458. [Link]

-

Szamel, M., Berger, P., & Resch, K. (1986). Inhibition of T lymphocyte activation by cyclosporin A: interference with the early activation of plasma membrane phospholipid metabolism. Journal of immunology (Baltimore, Md. : 1950), 136(1), 264–269. [Link]

-

Wikipedia. Cyclophilin. [Link]

-

Zeder-Lutz, G., Zuber, G., Van Dorsselaer, A., & Altschuh, D. (1995). Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements. FEBS letters, 363(1-2), 133–138. [Link]

-

Emmel, E. A., Verweij, C. L., Durand, D. B., Higgins, K. M., Lacy, E., & Crabtree, G. R. (1989). Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation. Science (New York, N.Y.), 246(4937), 1617–1620. [Link]

-

Wahl, S. M., & Wong, H. L. (1990). Mechanisms of action of cyclosporine and effects on connective tissues. Current opinion in rheumatology, 2(5), 807–813. [Link]

-

Penn CURF. Cyclosporine A Inhibition of the Calcineurin/ NFAT Pathway and Its Effect on Tumor Metastases in Lung Fibroblasts. [Link]

-

Lee, H. J., Park, M. J., Kim, H. R., Park, J. H., Kwon, H., & Kim, Y. S. (2008). Cyclosporin A promotes growth and invasiveness in vitro of human first-trimester trophoblast cells via MAPK3/MAPK1-mediated AP1 and Ca2+/calcineurin/NFAT signaling pathways. Biology of reproduction, 78(6), 1102–1110. [Link]

-

Thomson, A. W., & Cameron, I. D. (1981). Immune suppression with cyclosporin A-optimism and caution. The Scottish medical journal, 26(2), 139–144. [Link]

-

Kallen, J., Spitzfaden, C., Zurini, M. G., Wider, G., Widmer, H., Wüthrich, K., & Walkinshaw, M. D. (1991). Structure of human cyclophilin and its binding site for cyclosporin A determined by X-ray crystallography and NMR spectroscopy. Nature, 353(6341), 276–279. [Link]

-

Quesniaux, V. F., Schreier, M. H., Wenger, R. M., Hiestand, P. C., Harding, M. W., & Van Regenmortel, M. H. (1987). Cyclophilin binds to the region of cyclosporine involved in its immunosuppressive activity. European journal of immunology, 17(9), 1359–1365. [Link]

-

ResearchGate. The schematic mechanisms of cyclosporine on T cells. [Link]

-

Esen, I., Liu, Y., Wculek, S. K., Sancerni, T., Haimovici, A., Papatriantafyllou, M., ... & Cantrell, D. A. (2021). The immunosuppressive drug cyclosporin A has an immunostimulatory function in CD8+ T cells. Science signaling, 14(692), eabe8249. [Link]

-

Lema, C., Singh, A. D., Gallie, B. L., & Heon, E. (2007). Cyclosporin a inhibits calcineurin/nuclear factor of activated T-cells signaling and induces apoptosis in retinoblastoma cells. Investigative ophthalmology & visual science, 48(8), 3443–3450. [Link]

-

Colombani, P. M., Robb, A., & Hess, A. D. (1985). Cyclosporin A binding to calmodulin: a possible site of action on T lymphocytes. Science (New York, N.Y.), 228(4697), 337–339. [Link]

-

Bickel, M., Tsuda, H., Amstad, P., & Fathman, C. G. (1989). Differential Inhibition by Cyclosporin A Reveals two Pathways for Activation of Lymphokine Synthesis in T Cells. Growth factors (Chur, Switzerland), 1(2), 123–131. [Link]

-

Graham, R. M. (1994). Cyclosporine: mechanisms of action and toxicity. Cleveland Clinic journal of medicine, 61(4), 308–313. [Link]

-

Kahan, B. D. (1985). Cyclosporine immunosuppression. Clinical immunology newsletter, 6(1), 1–4. [Link]

-

Tedesco, D., & Haragsim, L. (2012). Cyclosporine: a review. Journal of transplantation, 2012, 230386. [Link]

-

Park, Y. J., Yoo, S. A., Kim, M., & Kim, W. U. (2020). The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases. Frontiers in immunology, 11, 195. [Link]

-

Shibasaki, F., & McKeon, F. (2019). Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling. The Journal of clinical investigation, 129(10), 4063–4065. [Link]

-

Yoon, K. C., & Choi, W. (2020). A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments. Ophthalmology and therapy, 9(4), 787–802. [Link]

-

Yoon, K. C., & Choi, W. (2020). A Review of the Mechanism of Action of Cyclosporine A: The Role of Cyclosporine A in Dry Eye Disease and Recent Formulation Developments. Ophthalmology and therapy, 9(4), 787–802. [Link]

-

Patel, N., & Khan, D. A. (2023). Cyclosporine. In StatPearls. StatPearls Publishing. [Link]

-

de Wit, L. E., de Vries, A. C., van der Stoep, N., van der Meijden, E. D., van der Heide, J. J., Hesselink, D. A., & van Gelder, T. (2022). Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics. Pharmaceutics, 14(9), 1937. [Link]

-

Hünig, T., & Schimpl, A. (2012). The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals. Cytokine, 60(2), 522–530. [Link]

-

González-Valdivieso, J., Al-Samhari, M., Valero, E., Villa-López, F. M., & Cerezo-Guisado, M. I. (2023). Multifunctional theranostic magnetic PLGA nanoparticles encapsulating cyclosporine A: addressing challenges in pancreas transplantation for type 1 diabetes. Frontiers in bioengineering and biotechnology, 11, 1243577. [Link]

-

Fukuzawa, M., & Shearer, G. M. (1989). Effect of cyclosporin A on T cell immunity. I. Dose-dependent suppression of different murine T helper cell pathways. European journal of immunology, 19(1), 49–56. [Link]

Sources

- 1. Ciclosporin - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. Cyclosporine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 5. Immune suppression with cyclosporin A-optimism and caution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclosporine immunosuppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclophilin - Wikipedia [en.wikipedia.org]

- 8. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative binding studies of cyclophilins to cyclosporin A and derivatives by fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. curf.upenn.edu [curf.upenn.edu]

- 11. Frontiers | The Role of Calcium–Calcineurin–NFAT Signaling Pathway in Health and Autoimmune Diseases [frontiersin.org]

- 12. JCI - Calcineurin inhibitors suppress acute graft-versus-host disease via NFAT-independent inhibition of T cell receptor signaling [jci.org]

- 13. Cyclosporin A specifically inhibits function of nuclear proteins involved in T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of T-cell activity by cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Monitoring of Ex Vivo Cyclosporin a Activity in Healthy Volunteers Using T Cell Function Assays in Relation to Whole Blood and Cellular Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Multifunctional theranostic magnetic PLGA nanoparticles encapsulating cyclosporine A: addressing challenges in pancreas transplantation for type 1 diabetes [frontiersin.org]

The Molecular Architecture and Pharmacodynamics of Cyclosporin A: A Technical Guide

Topic: Structure and Function of Cyclosporin A Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclosporin A (CsA) represents a paradigm shift in pharmacology: a "molecular glue" that functions not by direct inhibition of a receptor, but by creating a gain-of-function protein-drug complex that targets a third party—the phosphatase Calcineurin.[1] This guide deconstructs the structural biology of CsA, its unique "effector" vs. "binding" domains, and the precise experimental workflows required to validate its activity in pre-clinical settings.

Part 1: Structural Biology of Cyclosporin A

Cyclosporin A is a neutral, hydrophobic, cyclic undecapeptide (11 amino acids) produced by the fungus Tolypocladium inflatum. Unlike ribosomal peptides, CsA is synthesized by a non-ribosomal peptide synthetase (NRPS), allowing for the incorporation of non-proteinogenic amino acids and extensive N-methylation.

The Primary Sequence

The chemical formula is C₆₂H₁₁₁N₁₁O₁₂ . Its sequence is denoted as: cyclo-[MeBmt¹-Abu²-Sar³-MeLeu⁴-Val⁵-MeLeu⁶-Ala⁷-D-Ala⁸-MeLeu⁹-MeLeu¹⁰-MeVal¹¹]

Key Structural Features:

-

MeBmt (Residue 1): The critical "warhead." (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.[2] This unique amino acid is essential for immunosuppressive activity. Its hydroxyl group forms a crucial hydrogen bond with the target.

-

N-Methylation: Seven of the eleven residues (positions 1, 3, 4, 6, 9, 10,[3][4] 11) are N-methylated.[5][6] This confers:

-

Proteolytic resistance (steric hindrance against proteases).

-

High lipophilicity (membrane permeability).

-

Rigidity in the peptide backbone (limiting conformational entropy).

-

-

D-Alanine (Residue 8): The only D-amino acid, inducing a specific beta-turn in the backbone that stabilizes the cyclic structure.

Conformational Dynamics

CsA exists in a "chameleon-like" state.

-

In Apolar Solvents (and Membrane Bilayers): It adopts a "closed" conformation with intramolecular hydrogen bonds (e.g., between the amide proton of D-Ala⁸ and the carbonyl of MeLeu⁶).[7] This hides polar groups, facilitating passive diffusion through the cell membrane.

-

Bound to Cyclophilin: Upon binding its cytosolic receptor, Cyclophilin A (CypA), CsA undergoes a radical conformational change. The peptide bond between residues 9 and 10 isomerizes from cis to trans, exposing the "effector domain" to the solvent.

Part 2: Mechanism of Action (The Ternary Complex)[6]

CsA does not inhibit T-cells directly. It acts as a prodrug that must first bind an immunophilin.

The Two-Step Inhibition Logic

-

Binary Complex Formation: CsA binds to Cyclophilin A (CypA) , a peptidyl-prolyl cis-trans isomerase (PPIase). This binding inhibits the PPIase activity of CypA, but this is not the mechanism of immunosuppression.

-

Ternary Complex Formation: The CsA-CypA complex gains a new affinity for Calcineurin (Cn) , a calcium-calmodulin-dependent serine/threonine phosphatase.

-

Signal Blockade: The complex binds to the cleft between the Calcineurin A (catalytic) and B (regulatory) subunits. This sterically occludes the active site, preventing Calcineurin from dephosphorylating NF-AT (Nuclear Factor of Activated T-cells).[8]

-

Transcriptional Arrest: Phosphorylated NF-AT cannot translocate to the nucleus.[8] Consequently, the transcription of IL-2 (Interleukin-2) and other cytokines is halted, arresting T-cell proliferation.[8][9]

Visualization of the Signaling Pathway

Caption: The molecular logic of CsA. The drug hijacks Cyclophilin A to form a composite surface that sterically inhibits Calcineurin, preventing NF-AT activation.[10]

Part 3: Structure-Activity Relationships (SAR)[4]

To optimize CsA or understand its limitations, one must distinguish between the Binding Domain (anchoring to CypA) and the Effector Domain (interacting with Calcineurin).

The Binding Domain (Residues 1, 2, 3, 10, 11)

These residues bury themselves into the hydrophobic pocket of Cyclophilin A.

-

Residue 1 (MeBmt): The side chain is partially buried, but the backbone is critical.

-

Residue 11 (MeVal): Deeply buried in the CypA pocket. Modification here destroys CypA binding affinity.

-

Residue 10 (MeLeu): Also buried.

The Effector Domain (Residues 4, 5, 6, 7, 8)

These residues remain exposed to the solvent in the binary complex and form the interface with Calcineurin.

-

Residue 4 (MeLeu) & Residue 6 (MeLeu): These are the "hotspots" for Calcineurin binding. They protrude from the complex.

-

SAR Insight: Hydroxylation of MeLeu⁴ or MeLeu⁶ (common metabolic products) drastically reduces immunosuppressive activity because the "bump" prevents the complex from sitting flush against Calcineurin.

-

-

Residue 8 (D-Ala): Essential for maintaining the loop conformation that presents residues 4 and 6.

SAR Summary Table

| Residue | Identity | Role | SAR Consequence of Modification |

| 1 | MeBmt | Dual | Loss of N-methyl or OH group abolishes activity. Reduction of double bond retains activity but lowers potency. |

| 2 | Abu | Binding | Can be substituted with Ser/Thr (as in CsC or CsD) with minor potency loss. |

| 3 | Sar | Binding | N-demethylation reduces CypA affinity. |

| 4 | MeLeu | Effector | Critical. Bulky substitutions here prevent Calcineurin binding. |

| 6 | MeLeu | Effector | Critical. Must be hydrophobic. Hydroxylation (metabolism) inactivates the drug. |

| 8 | D-Ala | Structural | Substitution with L-Ala destroys the beta-turn and abolishes activity. |

| 11 | MeVal | Binding | Critical for CypA affinity. |

Part 4: Experimental Protocols (Self-Validating)

In Vitro Calcineurin Phosphatase Inhibition Assay

This assay validates the functional mechanism of CsA. It measures the ability of the CsA-CypA complex to inhibit the dephosphorylation of a synthetic phosphopeptide (RII peptide).

Principle: Calcineurin releases inorganic phosphate (Pi) from the RII substrate. Pi is detected using Malachite Green (colorimetric). CsA alone will not work; exogenous Cyclophilin A must be added to form the active complex.

Reagents Required:

-

Recombinant Human Calcineurin (CnA/CnB): Active heterodimer.

-

Recombinant Human Cyclophilin A (CypA): Essential cofactor.

-

Substrate: RII Phosphopeptide (DLDVPIPGRFDRRVS(p)VAAE).

-

Detection: Malachite Green Reagent (measures free phosphate).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 1 mM MnCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA. Note: Calmodulin is often added to fully activate Calcineurin.

Step-by-Step Protocol:

-

Complex Formation (Pre-Incubation):

-

Prepare a 2X mix of CsA (various concentrations) and CypA (excess, e.g., 500 nM) in Assay Buffer.

-

Incubate for 15 minutes at room temperature to allow Binary Complex formation.

-

-

Enzyme Addition:

-

Add Recombinant Calcineurin (final conc. ~10-20 nM) to the CsA/CypA mix.

-

Incubate for 10 minutes. Control: Include a "No CsA" well (100% activity) and a "No Enzyme" well (background).

-

-

Reaction Initiation:

-

Add RII Phosphopeptide (final conc. 0.15 mM).

-

Incubate at 30°C for 20–30 minutes.

-

-

Termination & Detection:

-

Add Malachite Green Reagent to stop the reaction.

-

Incubate for 15 minutes for color development (green complex).

-

-

Quantification:

-

Read Absorbance at 620 nm.[11]

-

Self-Validation Check: If CsA inhibits Calcineurin without added CypA, your Calcineurin prep likely contains contaminating Cyclophilin, or the inhibition is non-specific (false positive).

-

Workflow Diagram

Caption: Critical path for the Calcineurin Phosphatase Inhibition Assay. Note the requirement for CypA pre-incubation.

Part 5: Clinical & Translational Insights

Nephrotoxicity: The Major Limitation

While CsA rescues organs from rejection, it damages the kidney.[12][13] The mechanism is distinct from its immunosuppressive action but linked to the same protein targets.

-

Hemodynamic (Acute): CsA induces potent vasoconstriction of the afferent arteriole . This is mediated by an imbalance in vasoactive factors: increased Thromboxane A2 and Endothelin, and decreased Nitric Oxide (NO).

-

Structural (Chronic): Long-term exposure leads to "striped interstitial fibrosis." CsA increases TGF-β1 expression in renal cells, driving extracellular matrix deposition and irreversible scarring.

Formulation Science

CsA is highly lipophilic (LogP ~ 3).

-

Sandimmune (Original): Bile-dependent absorption. High inter-patient variability.

-

Neoral (Microemulsion): Forms a microemulsion spontaneously in aqueous fluids. Bile-independent. This improved bioavailability (AUC) and consistency, becoming the standard of care.

References

-

Matsuda, S., & Koyasu, S. (2000).[14] Mechanisms of action of cyclosporine. Immunopharmacology, 47(2-3), 119-125.[14] Link

-

Huai, Q., et al. (2002). Crystal structure of calcineurin-cyclophilin-cyclosporin shows common but distinct recognition of immunophilin-drug complexes. Proceedings of the National Academy of Sciences, 99(19), 12037–12042. Link

-

Fliri, H., et al. (1993).[15] Cyclosporins: Structure-activity relationships. Annals of the New York Academy of Sciences, 696, 47-53.[15] Link

-

Fruman, D. A., et al. (1992). Calcineurin phosphatase activity in T lymphocytes is inhibited by FK 506 and cyclosporin A. Proceedings of the National Academy of Sciences, 89(9), 3686-3690.[16] Link

-

Naesens, M., et al. (2009). Calcineurin inhibitor nephrotoxicity.[12] Clinical Journal of the American Society of Nephrology, 4(2), 481-508. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclosporins: structure-activity relationships for the inhibition of the human MDR1 P-glycoprotein ABC transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.fis.tum.de [portal.fis.tum.de]

- 8. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 9. ccjm.org [ccjm.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. New insights into the pathophysiology of cyclosporine nephrotoxicity: a role of aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of cyclosporine A nephrotoxicity: Oxidative stress, autophagy, and signalings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclosporins. Structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Cyclosporin A: Molecular Targets, Binding Kinetics, and Experimental Characterization

Executive Summary

Cyclosporin A (CsA) represents a unique class of "gain-of-function" inhibitors. Unlike standard competitive antagonists that simply block a receptor, CsA must first bind an intracellular protein (Cyclophilin A) to generate a composite surface that creates the active inhibitory species. This guide dissects the structural biology of this ternary complex, analyzes critical off-target interactions (P-gp, OATP, Cyclophilin D), and provides validated protocols for quantifying these interactions in drug discovery workflows.

Part 1: The Primary Pharmacophore (The CsA-CypA-CN Axis)

The immunosuppressive efficacy of CsA relies on the formation of a ternary complex: CsA-CypA-Calcineurin .[1]

The Binary Complex: CsA and Cyclophilin A (CypA)

CsA is a cyclic undecapeptide.[1][2] Upon entering the cytoplasm, it binds to Cyclophilin A (CypA), a peptidyl-prolyl cis-trans isomerase (PPIase).[1]

-

Binding Site: CsA binds in the hydrophobic pocket of CypA.

-

Critical Residue: Trp121 of CypA is the anchor. It engages in a stacking interaction with the CsA backbone. This binding event inhibits the PPIase activity of CypA, though this inhibition is not the mechanism of immunosuppression.

-

Conformational Change: The binding flips the CsA peptide bond between residues 9 and 10, exposing a new hydrophobic surface (residues 4, 6, and 8) that was previously buried.

The Ternary Complex: Inhibition of Calcineurin (CN)

The CsA-CypA binary complex acts as a pro-drug, creating a composite surface that binds to Calcineurin (Protein Phosphatase 2B).

-

Target: Calcineurin is a heterodimer (CNA catalytic subunit + CNB regulatory subunit).

-

Binding Interface: The CsA-CypA complex wedges into the cleft between CNA and CNB.

-

CypA contribution: Contacts the CNB subunit.[3]

-

CsA contribution: The "effector loop" (residues 4-6) binds to the CNA catalytic groove.

-

-

Mechanism: The complex sterically occludes the active site of Calcineurin, preventing it from docking with its substrate, NFAT (Nuclear Factor of Activated T-cells). This blocks NFAT dephosphorylation, nuclear translocation, and subsequent IL-2 transcription.

Pathway Visualization

The following diagram illustrates the signal transduction blockade.

Figure 1: The Calcineurin-NFAT signaling axis and its blockade by the CsA-CypA complex.

Part 2: Secondary Targets & Off-Target Pharmacology

While Calcineurin inhibition drives immunosuppression, CsA's toxicity and drug-drug interactions (DDIs) arise from distinct molecular targets.

P-Glycoprotein (P-gp/MDR1/ABCB1)

CsA is both a substrate and a potent inhibitor of the P-gp efflux pump.

-

Binding Site: Transmembrane domains (TMD) 10-12.

-

Mechanism: Competitive inhibition of substrate binding and inhibition of the ATPase activity required for transport.

-

Consequence: Increases intracellular concentration of co-administered P-gp substrates (e.g., Digoxin, Doxorubicin), leading to toxicity.

OATP Transporters (OATP1B1/1B3)

CsA inhibits hepatic uptake transporters, causing severe statin-induced myopathy risks.[4]

-

Mechanism: Trans-inhibition .[4] Unlike simple competition, CsA shows a time-dependent inhibition where pre-incubation significantly lowers the IC50. This suggests CsA may lock the transporter in an inactive conformation from the intracellular side or high-affinity binding to the pore.

-

Data Point: Pre-incubation with CsA can shift the IC50 for OATP1B1 from ~0.2 µM down to ~0.02 µM.

Cyclophilin D (CypD) & The mPTP[2]

-

Localization: Mitochondrial matrix.

-

Target: CypD is a regulator of the Mitochondrial Permeability Transition Pore (mPTP).[2]

-

Effect: CsA binds CypD, preventing mPTP opening during ischemia-reperfusion injury. This is the basis for CsA's investigation in cardioprotection, distinct from its immune function.

Part 3: Quantitative Binding Parameters

The following table summarizes the binding kinetics derived from surface plasmon resonance (SPR) and functional assays.

| Target Interaction | Parameter | Value Range | Notes |

| CsA + CypA | Kd (Dissociation Constant) | 10 – 40 nM | Measured via intrinsic Trp121 fluorescence quenching or SPR. |

| CsA + CypD | Kd | ~10 – 50 nM | Similar affinity to CypA; mitochondrial access is the limiting factor. |

| (CsA-CypA) + Calcineurin | IC50 (Phosphatase Assay) | 20 – 100 nM | Highly dependent on substrate concentration (RII peptide vs. pNPP). |

| CsA + P-gp (MDR1) | Ki (Inhibition Constant) | 0.5 – 1.5 µM | Competitive inhibition profile. |

| CsA + OATP1B1 | IC50 | 0.02 µM | Value with pre-incubation (Trans-inhibition effect).[4] |

Part 4: Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Binding Assay

Objective: Determine the Kd of CsA binding to Cyclophilin A. Principle: CsA binding to CypA restricts the rotational mobility of a fluorescent tracer (or changes intrinsic Trp fluorescence), increasing polarization.

-

Reagents:

-

Recombinant Human CypA (Target).

-

FITC-labeled CsA probe (Tracer).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% Triton X-100.

-

-

Workflow:

-

Step 1: Dilute CypA serially (0 nM to 1 µM) in Assay Buffer in a black 384-well plate.

-

Step 2: Add FITC-CsA tracer at a fixed concentration (e.g., 5 nM).

-

Step 3: Incubate for 30 minutes at Room Temperature (RT) in the dark.

-

Step 4: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

-

-

Data Analysis: Plot mP (milli-polarization) vs. log[CypA]. Fit to a one-site binding model to extract Kd.

Protocol 2: Calcineurin Phosphatase Activity Assay (Malachite Green)

Objective: Measure the functional inhibition of Calcineurin by the CsA-CypA complex.[1] Critical Control: You must use the RII phosphopeptide (DLDVPIPGRFDRRVS(pS)VAAE) rather than pNPP for higher specificity.

-

Reagents:

-

Enzyme Mix: Recombinant Calcineurin (CNA/CNB) + Calmodulin + Recombinant CypA.

-

Substrate: RII Phosphopeptide (0.15 mM final).

-

Detection: Malachite Green Reagent (molybdate/vanadate).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM CaCl2, 0.5 mM DTT.

-

-

Senior Scientist Note - The "Phosphate Trap":

-

Issue: Cell lysates or poor-quality recombinant proteins often contain free inorganic phosphate (Pi), creating high background noise.

-

Solution: Always run the enzyme through a desalting column (e.g., Zeba Spin) immediately before the assay to remove free Pi.

-

-

Workflow Visualization:

Figure 2: Step-by-step workflow for the Malachite Green Calcineurin Inhibition Assay.

References

-

Jin, L., & Harrison, S. C. (2002). Crystal structure of human calcineurin complexed with cyclosporin A and human cyclophilin. Proceedings of the National Academy of Sciences, 99(21), 13522–13526. Link

-

Liu, J., et al. (1991). Calcineurin is a common target of cyclophilin-cyclosporin A and FKBP-FK506 complexes. Cell, 66(4), 807-815. Link

-

Amundsen, R., et al. (2010). Cyclosporine A, but not tacrolimus, shows relevant inhibition of organic anion-transporting protein 1B1-mediated transport of atorvastatin.[5] Drug Metabolism and Disposition, 38(9), 1499-1504. Link

-

Handschumacher, R. E., et al. (1984). Cyclophilin: a specific cytosolic binding protein for cyclosporin A. Science, 226(4674), 544-547. Link

-

R&D Systems. Malachite Green Phosphatase Assay Protocol. Link

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. A mitochondrial-targeted cyclosporin A with high binding affinity for cyclophilin D yields improved cytoprotection of cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclosporine A, but not tacrolimus, shows relevant inhibition of organic anion-transporting protein 1B1-mediated transport of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Optimization of Cyclosporin A (CsA) in In Vitro Models

Topic: Optimal Cyclosporin A Concentration for Cell Culture Experiments Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Cyclosporin A (CsA) is a cyclic undecapeptide of fungal origin (Tolypocladium inflatum) widely utilized in cell biology for two distinct, concentration-dependent mechanisms: immunosuppression (via calcineurin/NFAT pathway inhibition) and multidrug resistance (MDR) reversal (via P-glycoprotein inhibition).

This guide addresses the critical "dosing dilemma" researchers face: CsA exhibits a narrow therapeutic window in vitro. Concentrations sufficient to inhibit P-gp (5–10 µM) often overlap with cytotoxic thresholds in sensitive cell lines (e.g., hepatocytes, renal proximal tubule cells), while immunosuppressive effects occur at nanomolar levels (10–100 nM). This protocol synthesizes kinetic data to provide precise dosing strategies, minimizing off-target toxicity while maximizing experimental efficacy.

Mechanism of Action & Signaling Logic

To optimize dosing, one must define the molecular target. CsA does not inhibit calcineurin directly; it acts as a "molecular glue" requiring an intracellular cofactor.

The Calcineurin-NFAT Axis (Immunosuppression)

In T-cells, CsA binds Cyclophilin A (CypA) .[1] This binary complex binds and inhibits Calcineurin (PP2B), preventing the dephosphorylation of NFAT (Nuclear Factor of Activated T-cells). Without dephosphorylation, NFAT cannot translocate to the nucleus to initiate IL-2 transcription, effectively halting T-cell activation.[2][3]

The P-glycoprotein Axis (MDR Reversal)

At higher concentrations, CsA acts as a competitive inhibitor and substrate for P-glycoprotein (ABCB1/MDR1) , an efflux pump responsible for chemotherapy resistance. This mechanism is independent of calcineurin but requires significantly higher molar concentrations to saturate the transporter.

Visualization: The Dual-Pathway Mechanism

Figure 1: Dual mechanism of CsA. Low concentrations drive the Calcineurin blockade (left); high concentrations are required for P-gp inhibition (right).

Solubility & Stock Preparation (Critical Step)

Inconsistent data often stems from precipitation.[4] CsA is highly lipophilic (LogP ~2.9) and practically insoluble in water.

-

Solvent: DMSO (Dimethyl sulfoxide) is preferred over ethanol for cell culture due to lower volatility.

-

Solubility Limit: 100 mg/mL (approx. 83 mM) in DMSO.

-

Storage: Store stocks (10 mM) at -20°C. Stable for >1 year.

-

Working Solution: Dilute directly into media immediately before use.[5] Do not create intermediate aqueous dilutions (e.g., 100 µM in PBS) as CsA will adhere to plasticware and precipitate.

Safety Note: Ensure final DMSO concentration in culture is <0.1% (v/v) to avoid solvent toxicity, which mimics CsA cytotoxicity.

Optimization Matrix: Recommended Concentrations

The "optimal" concentration is application-dependent. Use this matrix as a starting point for dose-response studies.

| Application | Cell Type | Target Conc. Range | Mechanistic Goal | Key Reference |

| T-Cell Inhibition | Jurkat, PBMCs, T-cells | 10 – 100 nM (12–120 ng/mL) | Calcineurin Inhibition (IC50 ~7 nM) | [1, 2] |

| MDR Reversal | Caco-2, KB-V1, BBB models | 1 – 10 µM | P-gp Efflux Blockade | [3, 4] |

| Viral Replication | Hepatocytes (HCV models) | 0.25 – 1 µM | Cyclophilin Binding (Host factor) | [5] |

| Toxicity Threshold | Hepatocytes, Renal Cells | > 1 – 5 µM | Onset of Apoptosis/Necrosis | [6, 7] |

Expert Insight:

-

Costimulation Factor: In T-cell assays, strong costimulation (e.g., anti-CD28) can shift the IC50 for CsA by orders of magnitude (from ng/mL to µg/mL). If using CD28 antibodies, titrate CsA up to 1 µM [8].

-

Serum Binding: CsA binds extensively to lipoproteins in FBS. If using low-serum (1-2%) or serum-free media, reduce the concentration by 2-5x to avoid toxicity.

Detailed Experimental Protocols

Protocol A: Determination of Immunosuppressive IC50 (Jurkat IL-2 Assay)

Objective: Determine the concentration required to inhibit IL-2 secretion by 50% following PMA/Ionomycin stimulation.

Materials:

-

Jurkat E6-1 cells (1 x 10^6 cells/mL)

-

Stimulants: PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

-

CsA Stock (10 mM in DMSO)[5]

-

IL-2 ELISA Kit

Workflow:

-

Seeding: Plate Jurkat cells in 96-well flat-bottom plates (100 µL/well, ~100,000 cells).

-

Pre-incubation: Prepare serial dilutions of CsA in complete media (RPMI + 10% FBS).

-

Range: 0 nM (Vehicle), 1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1000 nM.

-

Add 50 µL of 2x CsA solution to wells. Incubate for 1 hour at 37°C. Why? CsA needs time to permeate and form the CsA-CypA complex before the calcium flux begins.

-

-

Stimulation: Add 50 µL of 4x Stimulation Mix (Final conc: 50 ng/mL PMA + 1 µM Ionomycin).

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Harvest: Centrifuge plate (300 x g, 5 min). Collect supernatant.

-

Analysis: Quantify IL-2 via ELISA. Plot Log(concentration) vs. % Inhibition to calculate IC50.

Protocol B: P-glycoprotein Inhibition Assay (Rhodamine 123 Retention)

Objective: Verify functional inhibition of P-gp in MDR+ cells (e.g., Caco-2 or drug-resistant cancer lines).

Materials:

-

MDR+ Cell Line (e.g., Caco-2)

-

Substrate: Rhodamine 123 (Rh123), fluorescent P-gp substrate.

-

CsA Stock (10 mM)

-

Flow Cytometer or Fluorescence Plate Reader

Workflow:

-

Preparation: Harvest cells and resuspend at 1 x 10^6 cells/mL in media.

-

Treatment: Divide cells into aliquots.

-

Substrate Loading: Add Rh123 (final 0.5 µg/mL) to all tubes.

-

Efflux Phase: Incubate for 60 minutes at 37°C.

-

Note: Some protocols use an "accumulation" phase followed by a "wash and efflux" phase. For CsA inhibition, co-incubation (Accumulation) is often sufficient to show increased retention.

-

-

Stop: Wash cells 2x with ice-cold PBS (halts active transport).

-

Analysis: Measure Mean Fluorescence Intensity (MFI) via Flow Cytometry (FITC channel).

-

Result: Effective P-gp inhibition is indicated by a shift to higher fluorescence (dye retention) compared to the DMSO control.

-

Experimental Workflow Diagram

Figure 2: Standardized workflow for CsA treatment in cell culture.

Toxicity & Troubleshooting

The Toxicity Trap: Researchers often assume "more is better" for inhibition. However, CsA is toxic to mitochondria and induces apoptosis at concentrations >1–5 µM in hepatocytes and renal cells [6].

-

Renal Epithelial Cells: Significant cytotoxicity observed at 10 µM.

-

Hepatocytes: 1 µM can induce DNA fragmentation (apoptosis) after 48h.[8]

Self-Validating the Protocol:

-

Vehicle Control: Always run a DMSO-only control (0.1%). If this control shows toxicity compared to untreated cells, your solvent concentration is too high.

-

Viability Assay: Multiplex your functional assay with a viability check (e.g., CellTiter-Glo or MTT). If IL-2 drops by 90% but viability also drops by 50%, your "inhibition" is likely just cell death.

References

-

Andrus, L., & Lafferty, K. J. (1982). Inhibition of T-cell activity by cyclosporin A. Scandinavian Journal of Immunology, 15(5), 449–458. Link

-

Fruman, D. A., et al. (1992). Calcineurin phosphatase activity in T lymphocytes is inhibited by FK506 and cyclosporin A. Proceedings of the National Academy of Sciences, 89(9), 3686-3690. Link

-

Saeki, T., et al. (1993). Human P-glycoprotein transports cyclosporin A and FK506. Journal of Biological Chemistry, 268(9), 6077-6080. Link

- Qadir, M., et al. (2005).

-

Watashi, K., et al. (2003). Cyclosporin A suppresses replication of hepatitis C virus genome in cultured hepatocytes. Hepatology, 38(5), 1282-1288. Link

- Wolf, A., & Trendelenburg, C. (2013). In vitro toxicity assessment of cyclosporin A and its analogs in a primary rat hepatocyte culture model. Toxicology in Vitro.

-

Healy, E., et al. (1998). Cyclosporin A induces apoptosis in rat hepatocytes in culture.[8] Archives of Toxicology, 72, 559–565. Link

-

Leitner, J., et al. (2011). The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals.[9] Immunology Letters, 140(1-2), 74-80. Link

Sources

- 1. Cyclosporin A | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. stemcell.com [stemcell.com]

- 6. benchchem.com [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Cyclosporin A induces apoptosis in rat hepatocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes & Protocols: Cyclosporin A Delivery Methods for Animal Studies

Introduction: The Challenge and Importance of Cyclosporin A Delivery

Cyclosporin A (CsA) is a potent calcineurin inhibitor and a cornerstone immunosuppressive agent used extensively in both clinical settings and preclinical animal research.[1][2] Its ability to selectively suppress T-cell activation makes it an invaluable tool for studies in organ transplantation, autoimmune diseases, and graft-versus-host disease.[3][4][5] However, the successful application of CsA in animal models is critically dependent on overcoming its significant formulation challenges.

CsA is a large, cyclic, and highly lipophilic peptide with extremely poor solubility in water.[1][6] This inherent property means that the choice of delivery vehicle and administration route profoundly impacts the drug's bioavailability, pharmacokinetic profile, and, ultimately, the reproducibility and validity of experimental results.[7][8] This guide provides researchers, scientists, and drug development professionals with a detailed overview of common CsA delivery methods, offering field-proven insights and step-by-step protocols to ensure consistent and effective administration in animal studies.

Foundational Principles: Mechanism of Action & Physicochemical Properties

Mechanism of Immunosuppression

Cyclosporin A exerts its immunosuppressive effects by inhibiting T-cell activation pathways.[9][10] Upon entering a T-lymphocyte, CsA binds to its intracellular receptor, cyclophilin.[1][11] This newly formed CsA-cyclophilin complex then binds to and inhibits calcineurin, a calcium- and calmodulin-dependent serine/threonine phosphatase.[9][11]

The inhibition of calcineurin is the pivotal step. Normally, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NF-AT), allowing it to translocate to the nucleus.[1] Once in the nucleus, NF-AT acts as a transcription factor, upregulating the expression of key cytokines required for T-cell proliferation and immune response, most notably Interleukin-2 (IL-2).[9][10] By blocking calcineurin, CsA prevents NF-AT translocation, halts IL-2 gene transcription, and thereby suppresses the activation and proliferation of T-cells.[1][2]

Caption: Cyclosporin A's mechanism of action in T-lymphocytes.

Physicochemical Properties & Formulation Fundamentals

The primary obstacle in preparing CsA for in vivo use is its solubility. It is classified as a Biopharmaceutics Classification System (BCS) Class II or IV drug, characterized by low solubility and variable permeability.[6][12] Understanding its solubility profile is the first step in developing a viable formulation.

| Solvent | Solubility | Reference |

| Water | Very Poor (~27 µg/mL) | [6] |

| Ethanol | ~14 mg/mL | [13] |

| Dimethyl Sulfoxide (DMSO) | ~3 mg/mL | [13] |

| Dimethylformamide (DMF) | ~20 mg/mL | [13] |

| Olive Oil | Good (Vehicle) | [7][14] |

| Cremophor® EL (20% Soln) | Significantly Increased (60-160 fold) | [15][16] |

| Tween® 80 (20% Soln) | Significantly Increased (60-160 fold) | [15][16] |

Causality Behind Formulation Choices: Due to its hydrophobicity, CsA cannot be simply dissolved in aqueous solutions like saline or PBS for injection. The strategy is to either:

-

Use an organic solvent/cosolvent system: Dissolve CsA in a small volume of a biocompatible organic solvent (like ethanol) and then dilute it into an oil-based vehicle (like olive oil or corn oil). This is the most common approach in academic research for oral, IP, and SC routes.

-

Employ surfactants and emulsifiers: Commercial formulations like Sandimmune® and Neoral® use emulsifying agents.[1][17] The original Sandimmune® is an oil-based formulation, while the newer Neoral® is a microemulsion preconcentrate that forms fine oil-in-water droplets upon contact with aqueous fluids in the gut, leading to more consistent and higher absorption.[18][19] For IV formulations, surfactants like Cremophor® EL are used to create stable emulsions for infusion.[4]

Administration Routes: Protocols and Considerations

The choice of administration route depends on the experimental goal, required pharmacokinetic profile, animal species, and practical considerations.

Oral Gavage (PO)

-

Application: Ideal for modeling clinical oral administration, suitable for daily dosing in chronic studies.

-

Pros: Clinically relevant, less invasive for repeated dosing compared to injections.

-

Cons: Incomplete and variable bioavailability, potential for dosing error (e.g., accidental tracheal administration), first-pass metabolism in the liver and gut can reduce systemic exposure.[7][20]

Protocol 1: Oral Gavage Formulation (Oil-Based)

-

Objective: To prepare a 10 mg/mL CsA solution in an olive oil vehicle.

-

Materials: Cyclosporin A powder, 100% Ethanol (USP grade), Olive oil (sterile), sterile conical tubes, magnetic stir plate.

-

Procedure:

-

Weigh the required amount of CsA powder (e.g., 100 mg for 10 mL of final solution).

-

In a sterile conical tube, add a small volume of 100% ethanol to the CsA powder. A ratio of ~1 mL ethanol for every 100 mg of CsA is a good starting point.

-

Vortex or sonicate briefly until the CsA is completely dissolved. The solution should be clear.

-

Add the olive oil to the desired final volume (e.g., add olive oil up to the 10 mL mark).

-

Mix thoroughly by vortexing or stirring for 15-30 minutes until a homogenous solution is formed. Note: Gentle warming (to ~37°C) can aid dissolution but monitor for stability.

-

Store the final formulation at room temperature, protected from light. Prepare fresh weekly.

-

Protocol 2: Oral Gavage Administration (Mouse)

-

Objective: To administer a precise volume of CsA formulation to a mouse.

-

Materials: Prepared CsA formulation, appropriate-sized animal feeding needle (gavage needle; typically 20-22 gauge with a ball tip for mice), syringe (1 mL).

-

Procedure:

-

Calculate the required dose volume based on the animal's most recent body weight (e.g., for a 25g mouse and a 75 mg/kg dose, using a 10 mg/mL solution: (75 mg/kg * 0.025 kg) / 10 mg/mL = 0.1875 mL).

-

Draw the calculated volume into the syringe and attach the gavage needle.

-

Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage into the esophagus.

-

Insert the gavage needle into the side of the mouth, passing it over the tongue and gently advancing it along the roof of the mouth into the esophagus. There should be no resistance. If resistance is felt or the animal struggles excessively, withdraw and restart.

-

Once the needle is properly positioned, dispense the solution smoothly.

-

Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress.

-

-

Dosing & PK: Doses in mice can range widely from 10 to 200 mg/kg/day.[21] A dose of 75 mg/kg has been used to achieve immunosuppression for papillomavirus studies in BALB/cJ mice.[21] Bioavailability in rats is reported to be between 10-30% with an oil vehicle.[7]

Intraperitoneal Injection (IP)

-

Application: Common in rodent studies for systemic drug delivery when oral administration is not desired. Bypasses first-pass metabolism.

-

Pros: Easier and faster than IV injection, rapid absorption into the systemic circulation.

-

Cons: Potential for injection into abdominal organs (intestine, bladder), risk of peritonitis, vehicle may cause local irritation.

Protocol 3: Intraperitoneal Injection Formulation

The same oil-based formulation described in Protocol 1 is suitable for IP injection. Ensure all components are sterile.

Protocol 4: Intraperitoneal Injection (Mouse)

-

Objective: To administer CsA into the peritoneal cavity of a mouse.

-

Materials: Prepared CsA formulation, syringe (1 mL), needle (typically 25-27 gauge).

-

Procedure:

-

Calculate and draw up the required dose volume.

-

Restrain the mouse, typically by scruffing, and tilt it slightly head-down to move abdominal organs away from the injection site.

-

Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline (to miss the bladder and major vessels).

-

Insert the needle at a shallow angle (~15-20 degrees) into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.

-

Aspirate gently to ensure no fluid (urine, blood) is drawn back, confirming correct placement.

-

Inject the solution smoothly.

-

Withdraw the needle and return the animal to its cage.

-

-

Dosing & PK: Doses of 10-30 mg/kg/day are commonly used to achieve immunosuppression for xenograft studies in mice.[22][23] Studies in Parkinson's models have used 10 mg/kg in rats and 20 mg/kg in mice.[24]

Subcutaneous Injection (SC)

-

Application: Excellent for achieving sustained, steady-state drug levels. Often considered the easiest and most reproducible parenteral route in rats.

-

Pros: Technically simple, less stressful for the animal than other injection routes, provides a depot effect for slower, more consistent absorption.[8][14]

-

Cons: Slower onset of action compared to IP or IV, potential for local tissue irritation or sterile abscesses depending on the vehicle.

Protocol 5: Subcutaneous Injection Formulation

The same oil-based formulation described in Protocol 1 is suitable. The use of olive oil as a vehicle for SC injection of CsA is well-documented.[14]

Protocol 6: Subcutaneous Injection (Rat)

-

Objective: To administer CsA into the subcutaneous space of a rat.

-

Materials: Prepared CsA formulation, syringe (1 mL or 3 mL), needle (typically 23-25 gauge).

-

Procedure:

-

Calculate and draw up the required dose volume.

-

Restrain the rat.

-

Lift a fold of skin in the interscapular (scruff) region to form a "tent".

-

Insert the needle, bevel up, at the base of the tented skin, parallel to the body.

-

Aspirate to ensure a vessel has not been entered.

-

Inject the solution. A small bleb will form under the skin.

-

Withdraw the needle and gently massage the area to help disperse the solution.

-

-

Dosing & PK: Studies have shown that the SC route in rats provides highly reproducible and steady plasma levels with minimal peak-to-trough variation compared to other routes.[8] It has been shown to be more effective than oral administration in some parasitic disease models.[25][26]

Intravenous Injection (IV)

-

Application: Used for studies requiring immediate and complete bioavailability (100% by definition), for pharmacokinetic studies to determine parameters like clearance and volume of distribution, or when modeling IV clinical use.

-

Pros: Bypasses absorption barriers entirely, precise control over circulating drug concentration.

-

Cons: Technically challenging, requires significant skill for administration (typically via tail vein in rodents), risk of embolism if solution is not properly formulated, requires smaller injection volumes.

Protocol 7: Intravenous Injection Formulation

This formulation is more complex and requires careful preparation to avoid precipitation and ensure safety. Commercial sterile IV solutions (e.g., Sandimmune® for Injection) contain CsA (50 mg/mL), Cremophor® EL, and alcohol and must be diluted in saline or D5W before infusion.[4] Preparing a research-grade IV formulation is challenging. A common method involves:

-

Objective: To prepare a dilute CsA solution for IV bolus injection.

-

Materials: Cyclosporin A powder, Ethanol, Propylene Glycol or Cremophor® EL, Sterile Saline (0.9% NaCl).

-

Procedure (Example Concept):

-

Dissolve CsA in a minimal amount of ethanol.

-

Add a solubilizing agent like Cremophor® EL or propylene glycol and mix well.

-

Slowly add sterile saline dropwise while vortexing vigorously to form a stable emulsion or solution. This step is critical to prevent precipitation.

-

The final concentration must be low to allow for a reasonable injection volume and minimize toxicity from the excipients.

-

The solution must be filtered through a sterile 0.22 µm filter before injection. CAUTION: Due to the high risk of anaphylactic reactions from excipients like Cremophor® EL and the potential for drug precipitation, using a commercially prepared and validated sterile formulation for IV use is strongly recommended whenever possible. [1]

-

Protocol 8: Intravenous Injection (Mouse Tail Vein)

-

Objective: To deliver CsA directly into the systemic circulation.

-

Materials: Prepared sterile IV formulation, animal restrainer, heat lamp (optional), insulin syringe or 1 mL syringe with a 27-30 gauge needle.

-

Procedure:

-

Warm the mouse's tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible.

-

Place the mouse in a suitable restrainer.

-

Position the needle, bevel up, parallel to the vein and insert it smoothly into the vessel.

-

If correctly placed, a small amount of blood may flash back into the needle hub.

-

Inject the solution slowly and steadily. The vein should blanch. If a bleb forms, the needle is not in the vein; withdraw and try again at a more proximal site.

-

After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

-

-

Dosing & PK: IV doses are typically lower than other routes due to 100% bioavailability. A 5 mg/kg IV dose in rats has been used for pharmacokinetic studies.[27]

Comparative Summary and Workflow

Comparison of Administration Routes

| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) | Subcutaneous (SC) | Intravenous (IV) |

| Bioavailability | Low & Variable (10-30%)[7] | High but <100% | High & Consistent | 100% (by definition) |

| Absorption Speed | Slow | Rapid | Slow to Moderate | Immediate |

| Dosing Consistency | Moderate | Good | High[8] | Highest |

| Technical Difficulty | Moderate | Low | Low | High |

| Key Advantage | Clinically relevant route | Rapid systemic effect | Steady, sustained levels | Absolute bioavailability |

| Key Disadvantage | Variable absorption | Risk of organ puncture | Slower onset, local irritation | Technically demanding |

General Experimental Workflow

Caption: General workflow for CsA preparation and administration in animal studies.

References

- Matsuda, S., & Koyasu, S. (2000). Mechanisms of action of cyclosporine. Immunopharmacology, 47(2-3), 119–125.

- Wikipedia. (n.d.). Ciclosporin. Retrieved February 10, 2026.

- Ryffel, B., Donatsch, P., Madörin, M., Matter, B. E., Rüttimann, G., Schön, H., Stoll, R., & Wilson, J. (1983). Toxicological evaluation of cyclosporin A. Archives of Toxicology, 53(2), 107–141.

- Thomson, A. W., Whiting, P. H., & Simpson, J. G. (1984). Cyclosporine: immunology, toxicity and pharmacology in experimental animals. Agents and actions, 15(3-4), 306–327.

- National Center for Biotechnology Information. (2023). Cyclosporine.

- Patsnap. (2024). What is the mechanism of Cyclosporine? Synapse.

- Stein, B., Hart, P. H., Norton, R. S., & Hamilton, J. A. (1991). Mechanisms of action of cyclosporine and effects on connective tissues. Australian and New Zealand journal of medicine, 21(6), 902–907.

- Scilit. (n.d.). Cyclosporine: Immunology, toxicity and pharmacology in experimental animals.

- Kovarik, J. M., Mueller, E. A., van Bree, J. B., Tetzloff, W., & Kutz, K. (1994). Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension. Arzneimittel-Forschung, 44(2), 247–250.

- Sgro, C. (1985). Cyclosporine: toxicity, metabolism, and drug interactions--implications from animal studies. Transplantation proceedings, 17(4 Suppl 1), 134–144.

- Hibma, M. H., Schwarze, U. Y., & O'Brien, P. M. (2023). Case report: An adverse response to cyclosporin A treatment in BALB/cJ mice.

- Cayman Chemical. (2022).

- Wiącek, A. E., Chodurek, E., & Griezes, A. (2018). Cyclosporine CsA—The Physicochemical Characterization of Liposomal and Colloidal Systems. Molecules, 23(11), 2842.

- Chappell, L. H., Thomson, A. W., Barker, G. C., & Smith, S. W. (1988). Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro. Antimicrobial agents and chemotherapy, 32(10), 1567–1571.

- Donatsch, P., & Ryffel, B. (1986). Pharmacokinetics of cyclosporine in toxicological studies.

- Gao, Y., Zhang, R., & Sun, J. (2012). [Preparation of Cyclosporine A pH Sensitive Nanoparticles and Oral Pharmacokinetics in Rats]. Zhongguo yi xue ke xue yuan xue bao. Acta Academiae Medicinae Sinicae, 34(3), 273–278.

- Tamura, K., Ogawa, K., Maeda, T., & Tsuru, M. (1994). Pharmacokinetics of cyclosporin A after intravenous administration to rats in various disease states. Biological & pharmaceutical bulletin, 17(3), 453–457.

- Romero-Ramos, M., et al. (2015). Cyclosporin promotes neurorestoration and cell replacement therapy in pre-clinical models of Parkinson's disease.

- Drugs.com. (n.d.). Cyclosporine Injection: Package Insert / Prescribing Info.

- Ran, Y., Zhao, L., Xu, Q., & Yalkowsky, S. H. (2001). Solubilization of cyclosporin A. AAPS PharmSciTech, 2(1), E2.

- Ran, Y., Zhao, L., Xu, Q., & Yalkowsky, S. H. (2001). Solubilization of cyclosporin A. AAPS PharmSciTech, 2(1), 2.

- Higuchi, Y., et al. (2022). Liposomal Formulation for Oral Delivery of Cyclosporine A: Usefulness as a Semisolid-Dispersion System. Pharmaceutical Research, 39(7), 1547–1556.

- Al-Hassani, H. M. (2023). A Review of the Pharmacokinetics of Cyclosporin. International Journal for Multidisciplinary Research, 5(2).

- Kumar, A., et al. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 35(1), 211-216.

- Zhao, Y-Z., et al. (2012). Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems. International Journal of Nanomedicine, 7, 5139–5149.

- Chappell, L. H., Thomson, A. W., Barker, G. C., & Smith, S. W. (1988). Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro. Antimicrobial agents and chemotherapy, 32(10), 1567–1571.

- Argaud, L., et al. (2015). Dose and timing of injections for effective cyclosporine A pretreatment before renal ischemia reperfusion in mice. PloS one, 10(9), e0138232.

- ResearchGate. (n.d.). SOLUBILITY OF CYCLOSPORINE A IN DIFFERENT SOLVENTS.

- Novoa, O., et al. (1989). Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans.

- ResearchGate. (2015). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice.

- Canafax, D. M., et al. (1986). Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage.

- Jain, S., et al. (2010). Cyclosporine A-Nanosuspension: Formulation, Characterization and In Vivo Comparison with a Marketed Formulation. Scientia Pharmaceutica, 78(2), 365–381.

- Yatvin, M. B., et al. (1988). Subcutaneous injection of oral cyclosporin A solution. The Journal of pharmacy and pharmacology, 40(9), 663–664.

- ResearchGate. (2010).

- VCA Animal Hospitals. (n.d.). Cyclosporine - Oral.

- Novartis. (n.d.). NEORAL®.

- Shah, J. C., Chen, J. R., & Chow, D. (1999). The evaluation of the safety and tolerability of two formulations of cyclosporine: neoral and sandimmune. A meta-analysis.

- U.S. Food & Drug Administration. (n.d.). Sandimmune® (cyclosporine)

- Elma Animal Hospital. (n.d.). Cyclosporine.

- Clinician's Brief. (n.d.). Cyclosporine Use in Veterinary Medicine: An Overview.

- Mehl, M. L., et al. (2003). Disposition of cyclosporine after intravenous and multi-dose oral administration in cats. Journal of veterinary pharmacology and therapeutics, 26(5), 349–354.

- Oreate AI Blog. (2026). Neoral vs.

- Rabinovitch, A., et al. (1988). Subcutaneous cyclosporin prevents the development of complete Freund's adjuvant-streptozotocin-induced diabetes in the rat. Diabete & metabolisme, 14(3), 294–298.

- Beschorner, W. E., et al. (1988). Effects of subcutaneous versus intravenous administration of cyclosporin A on rat thymic histology and pharmacokinetics. Transplantation proceedings, 20(2 Suppl 2), 706–711.

Sources

- 1. Ciclosporin - Wikipedia [en.wikipedia.org]

- 2. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cyclosporine: immunology, toxicity and pharmacology in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. novartis.com [novartis.com]

- 6. mdpi.com [mdpi.com]

- 7. Pharmacokinetics of cyclosporine in toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profiles of cyclosporine in rats. Influence of route of administration and dosage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mechanism of action of cyclosporin A and FK506 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Cyclosporine? [synapse.patsnap.com]

- 12. Enhancement of oral bioavailability of cyclosporine A: comparison of various nanoscale drug-delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Subcutaneous injection of oral cyclosporin A solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solubilization of cyclosporin A - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solubilization of cyclosporin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The evaluation of the safety and tolerability of two formulations of cyclosporine: neoral and sandimmune. A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Improved oral bioavailability of cyclosporin A in male Wistar rats. Comparison of a Solutol HS 15 containing self-dispersing formulation and a microsuspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neoral vs. Sandimmune: A Closer Look at Cyclosporine Formulations - Oreate AI Blog [oreateai.com]

- 20. researchgate.net [researchgate.net]

- 21. Case report: An adverse response to cyclosporin A treatment in BALB/cJ mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

- 23. researchgate.net [researchgate.net]

- 24. Cyclosporin promotes neurorestoration and cell replacement therapy in pre-clinical models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Dosage, timing, and route of administration of cyclosporin A and nonimmunosuppressive derivatives of dihydrocyclosporin A and cyclosporin C against Schistosoma mansoni in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cyclosporine pharmacokinetics in rats and interspecies comparison in dogs, rabbits, rats, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Cyclosporin A as a Mechanistic Probe for Mitochondrial Permeability Transition (mPT)

[1][2][3][4]

Introduction & Scientific Context

The Mitochondrial Permeability Transition Pore (mPTP) is a high-conductance channel spanning the inner mitochondrial membrane (IMM).[1] Its abrupt opening leads to a collapse of the mitochondrial membrane potential (

Cyclosporin A (CsA) is the gold-standard pharmacological tool for validating mPTP involvement in experimental models of ischemia-reperfusion injury, neurodegeneration, and toxicity. However, CsA is not a simple "pore blocker." It functions by inhibiting Cyclophilin D (CypD) , a matrix peptidyl-prolyl cis-trans isomerase that acts as the primary gatekeeper/sensitizer of the pore.[2]

Critical Distinction: CsA desensitizes the pore to Calcium (

Mechanism of Action

To use CsA effectively, one must understand the regulatory complex. The exact structural identity of the pore (F-ATP synthase c-subunit vs. ANT vs. VDAC) remains a subject of debate, but the regulatory role of CypD is undisputed.

The CypD-CsA Axis

-

Physiological State: CypD binds to the IMM pore complex, lowering the threshold for opening in response to

and Reactive Oxygen Species (ROS). -

Inhibition: CsA permeates the mitochondrial matrix and binds CypD with high affinity (

nM). -

Result: The CsA-CypD complex dissociates from the pore components. The pore enters a "desensitized" state, requiring significantly higher loads of

to open.

Visualization: The Regulatory Pathway

Figure 1: CsA prevents mPTP opening by sequestering Cyclophilin D, thereby raising the calcium threshold required for the pore to transition to the open state.

Pre-Experimental Considerations

Before initiating protocols, ensure the following parameters are controlled to avoid false negatives.

Chemical Handling

-

Solvent: Dissolve CsA in DMSO or Ethanol.[3] Keep final solvent concentration

in the assay to avoid membrane perturbation. -

Working Concentration:

-

Standard:0.5 µM – 1.0 µM .

-

Warning: Concentrations

can cause non-specific membrane effects unrelated to CypD.

-

-

Storage: Stock solutions (1-10 mM) are stable at -20°C.

The Specificity Control: FK506

CsA inhibits both CypD (mitochondrial) and Calcineurin (cytosolic phosphatase). To prove that an effect is mPTP-mediated (via CypD) and not due to calcineurin inhibition, you must use FK506 (Tacrolimus) as a negative control.

-

Logic: FK506 inhibits Calcineurin but does not bind CypD.

-

Outcome: If CsA protects but FK506 does not, the mechanism is mPTP-dependent.

Protocol A: Mitochondrial Calcium Retention Capacity (CRC)

Context: This is the most sensitive quantitative assay for mPTP function in isolated mitochondria.

Reagents

-

Isolation Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 1 mM EGTA (pH 7.4). Must wash EGTA out before assay.

-

Assay Buffer (CRC Buffer):

-

Equipment: Fluorescence Spectrophotometer (Hitachi F-7000 or plate reader with injectors). Ex/Em: 506/532 nm.